molecular formula C9H8BClN2O2 B8720034 (8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid CAS No. 930303-35-8

(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid

Cat. No.: B8720034
CAS No.: 930303-35-8
M. Wt: 222.44 g/mol
InChI Key: VBQFPVGKQRUEAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8-Chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid is a useful research compound. Its molecular formula is C9H8BClN2O2 and its molecular weight is 222.44 g/mol. The purity is usually 95%.
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Properties

CAS No.

930303-35-8

Molecular Formula

C9H8BClN2O2

Molecular Weight

222.44 g/mol

IUPAC Name

(8-chloro-2-methyl-1,7-naphthyridin-5-yl)boronic acid

InChI

InChI=1S/C9H8BClN2O2/c1-5-2-3-6-7(10(14)15)4-12-9(11)8(6)13-5/h2-4,14-15H,1H3

InChI Key

VBQFPVGKQRUEAF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C2=C1C=CC(=N2)C)Cl)(O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8-Chloro-5-iodo-2-methyl-[1,7]naphthyridine (Example I) (2.5 g, 8.2 mmol) and triisopropylborate (1.9 ml, 8.2 mmol) were dissolved in 80 ml THF and cooled to −75° C. n-Butyllithium (1.6M in hexane) (5.1 ml, 8.2 mmol) was added drop wise at −70° C. The reaction mixture was stirred for 1 hour at −75° C. and for 1 hour without ice-bath. 10 ml 2N HCl-solution were added and extracted three times with ethyl acetate. The organic layers were washed with brine, dried over Na2SO4 and concentrated in vacuo. The residue was crystallized in acetonitrile to get the desired compound as a red solid (1.05 g, 58%), MS: m/e=221.3 (M−H+).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
58%

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